4-(5-Chloro-2-pyrimidyloxy)phenol
Description
4-(5-Chloro-2-pyrimidyloxy)phenol is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom at the 5-position, linked via an ether oxygen to a phenolic group. This structure imparts unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C10H7ClN2O2 |
|---|---|
Molecular Weight |
222.63 g/mol |
IUPAC Name |
4-(5-chloropyrimidin-2-yl)oxyphenol |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-5-12-10(13-6-7)15-9-3-1-8(14)2-4-9/h1-6,14H |
InChI Key |
ZYNNSVSLJHHDRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=NC=C(C=N2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidine/Pyridine Cores
(a) 2-(5-Chloro-2-methoxyphenyl)-6-(chloromethyl)-4-pyrimidinol ()
- Structure : Pyrimidine core with chlorine at the 5-position, a methoxyphenyl group at position 2, and a chloromethyl substituent at position 4.
- Key Differences: The presence of a chloromethyl group and methoxy-substituted phenyl introduces greater steric bulk and altered electronic effects compared to 4-(5-Chloro-2-pyrimidyloxy)phenol.
- Applications : Likely used in medicinal chemistry due to halogenated pyrimidine motifs, which are common in kinase inhibitors .
(b) 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine ()
- Structure: Pyrimidine core with a 4-chlorophenyl group at position 5 and a trifluoromethylphenoxy group at position 2.
- Key Differences: The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound more suited for pharmaceutical applications. The absence of a phenolic hydroxyl group reduces hydrogen-bonding capacity compared to this compound .
(c) 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol ()
- Structure : Pyridine ring with a hydroxyl group at position 3 and a 4-chloro-2-methoxyphenyl substituent at position 3.
- Key Differences: Replacement of pyrimidine with pyridine alters aromatic π-system conjugation. The methoxy group enhances solubility but may reduce reactivity compared to the ether-linked phenol in the target compound .
Analogues with Non-Pyrimidine Heterocycles
(a) 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol ()
- Structure: Imidazole core substituted with two phenyl groups and linked to a phenolic hydroxyl group.
- Properties: Nonlinear Optical (NLO) Activity: Exhibits a third-order nonlinear refractive index (n₂ = 2.89 × 10⁻⁶ cm²/W) and absorption coefficient (β = 4.044 × 10⁻¹ cm/W), attributed to π→π* transitions and intramolecular charge transfer . Synthesis: Prepared via CoFe₂O₄ nanoparticle-catalyzed reactions, achieving >96% purity .
- Comparison: The imidazole ring provides a larger conjugated system than pyrimidine, enhancing NLO properties. However, the absence of a chlorine substituent reduces electrophilic reactivity compared to this compound.
Table 1: Key Properties of Analogous Compounds
Research Implications and Gaps
- Electronic Properties: The chlorine atom in this compound likely increases electrophilicity, making it reactive in substitution reactions. This contrasts with CF₃-containing analogs, which prioritize stability over reactivity .
- Biological Activity : Pyrimidine derivatives are prevalent in antiviral and anticancer agents. The target compound’s hydroxyl group may facilitate hydrogen bonding with biological targets, similar to imidazole-based NLO materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
